Oxazole-5-carboxylic acid

Beschreibung

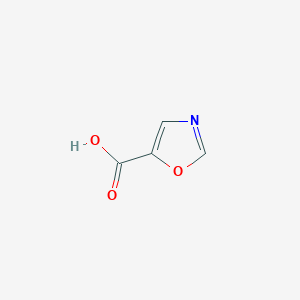

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGMEWVZBGQOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585864 | |

| Record name | 1,3-Oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118994-90-4 | |

| Record name | 1,3-Oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxazole-5-carboxylic Acid from Ethyl Oxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of oxazole-5-carboxylic acid via the hydrolysis of its corresponding ethyl ester, ethyl oxazole-5-carboxylate. Oxazole-5-carboxylic acid serves as a valuable building block in medicinal chemistry and materials science. The primary and most effective method for this transformation is saponification, which involves the base-promoted hydrolysis of the ester functional group.

Core Synthesis: Saponification

The conversion of ethyl oxazole-5-carboxylate to oxazole-5-carboxylic acid is achieved through saponification, a classic organic reaction involving the hydrolysis of an ester in the presence of a base.[1] This process is typically followed by acidification to yield the final carboxylic acid. The reaction is driven to completion by the deprotonation of the carboxylic acid intermediate by the base, forming a carboxylate salt.[2]

The general transformation is as follows:

Ethyl Oxazole-5-carboxylate + Base (e.g., LiOH) → Oxazole-5-carboxylate Salt + Ethanol

Oxazole-5-carboxylate Salt + Acid (e.g., HCl) → Oxazole-5-carboxylic Acid

Data Presentation: Reaction Parameters

The following table summarizes a scaled-up experimental procedure for the synthesis of oxazole-5-carboxylic acid, highlighting the key quantitative parameters.

| Parameter | Value | Moles | Reference |

| Starting Material | |||

| Ethyl oxazole-5-carboxylate | 54 kg | 382.7 mol | [3] |

| Reagents | |||

| Lithium hydroxide monohydrate | 49.44 kg | 398 mol | [3] |

| Water (for LiOH solution) | 319 kg | - | [3] |

| Water (for starting material) | 54 kg | - | [3] |

| Aqueous HCl (for acidification) | 64.8 kg | - | [3] |

| Reaction Conditions | |||

| Reaction Temperature | < 25°C | - | [3] |

| Reaction Time | 6.5 hours | - | [3] |

| Crystallization Temperature | 5°C | - | [3] |

| Purification Solvents | |||

| Cold Water (wash) | 88 kg | - | [3] |

| Isopropanol (wash) | 171 kg | - | [3] |

| Yield | |||

| Final Product Weight | 37.88 kg | - | [3] |

| Percentage Yield | 87% | - | [3] |

Experimental Protocols

Protocol 1: Large-Scale Saponification of Ethyl Oxazole-5-carboxylate

This protocol is adapted from a documented large-scale synthesis.[3]

Materials:

-

Ethyl oxazole-5-carboxylate (54 kg, 382.7 mol)

-

Lithium hydroxide monohydrate (49.44 kg, 398 mol)

-

Deionized Water

-

Aqueous Hydrochloric Acid (HCl)

-

Isopropanol

-

Reaction vessel with temperature control and stirring

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of ethyl oxazole-5-carboxylate (54 kg) in water (54 kg).[3]

-

Base Addition: Separately, prepare an aqueous solution of lithium hydroxide monohydrate by dissolving 49.44 kg of LiOH·H₂O in 319 kg of water.[3] Slowly add this basic solution to the solution of the ethyl ester. Throughout the addition, maintain the internal temperature of the reaction mixture below 25°C.[3]

-

Reaction: Stir the resulting mixture for 6.5 hours, ensuring the temperature remains below 25°C.[3]

-

Acidification: After the reaction is complete, slowly add an aqueous HCl solution (64.8 kg) to the mixture.[3] Careful temperature control is crucial; keep the temperature below 25°C during acidification to prevent potential degradation.[3]

-

Crystallization: Cool the acidified mixture to 5°C and hold it at this temperature for at least 1 hour to promote the crystallization of the product.[3]

-

Isolation: Collect the crystalline product by filtration.[3]

-

Washing: Wash the filtered solid sequentially with cold water (88 kg) and then with isopropanol (171 kg).[3]

-

Drying: Dry the purified product under vacuum at 50°C to yield oxazole-5-carboxylic acid.[3] The expected yield is approximately 87%.[3]

Protocol 2: General Purification by Extraction

For smaller scales or if impurities remain, an aqueous workup and extraction can be employed for purification.[4]

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.[4]

-

Base Wash (Product Extraction): Wash the organic layer with a basic aqueous solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate).[4] The oxazole-5-carboxylic acid will be deprotonated to its salt form and move into the aqueous layer, leaving neutral organic impurities behind.[4]

-

Separation: Separate the aqueous layer containing the product salt.[4]

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the oxazole-5-carboxylic acid precipitates out.[4]

-

Back Extraction: Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate) to recover the protonated product.[4]

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.[4] Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified oxazole-5-carboxylic acid.[4]

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the chemical pathway of the saponification reaction and a logical workflow for the synthesis and purification process.

Caption: Saponification mechanism for ethyl oxazole-5-carboxylate.

Caption: Experimental workflow for oxazole-5-carboxylic acid synthesis.

References

1,3-Oxazole-5-carboxylic acid chemical properties and structure

An In-Depth Technical Guide to 1,3-Oxazole-5-carboxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 1,3-oxazole-5-carboxylic acid. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Its unique structural features and reactivity make it an important intermediate in the synthesis of more complex molecules with diverse biological activities. While specific biological data for this parent compound is limited, the oxazole scaffold is a well-established privileged structure in drug discovery.

Chemical Structure and Identification

1,3-Oxazole-5-carboxylic acid is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3, with a carboxylic acid substituent at position 5.

Caption: Chemical structure of 1,3-Oxazole-5-carboxylic acid.

| Identifier | Value |

| IUPAC Name | 1,3-Oxazole-5-carboxylic acid[1] |

| Synonyms | Oxazole-5-carboxylic acid[2] |

| CAS Number | 118994-90-4[2] |

| Molecular Formula | C4H3NO3[2] |

| SMILES | OC(=O)C1=CN=CO1[1] |

| InChI | 1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) |

| InChIKey | QCGMEWVZBGQOFN-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-oxazole-5-carboxylic acid is provided below. It should be noted that some of the data are predicted due to a lack of experimentally determined values in the literature.

| Property | Value | Source |

| Molecular Weight | 113.07 g/mol | [2] |

| Appearance | Yellow solid or off-white solid | [2] |

| Melting Point | 195-197 °C | [3] |

| Boiling Point | 289.3±13.0 °C (Predicted) | [3] |

| pKa | 2.39±0.10 (Predicted) | [3] |

| Solubility | Soluble in water | [3] |

| Storage Conditions | Store at 0 - 8 °C | [2] |

Spectroscopic Data

Detailed experimental spectra for 1,3-oxazole-5-carboxylic acid are not widely available. However, the expected spectroscopic characteristics can be inferred from the known chemical shifts and absorption frequencies of the oxazole ring and the carboxylic acid functional group.

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the protons on the oxazole ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), the exact position of which is dependent on solvent and concentration.[4]

-

¹³C NMR: The carbon spectrum will show signals for the two sp²-hybridized carbons of the oxazole ring and the carbon of the carboxylic acid group. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm.[4]

-

FT-IR: The infrared spectrum will be characterized by a very broad absorption in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[5] A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern of oxazoles can be complex, often involving cleavage of the ring.[6]

Experimental Protocols

While a specific, detailed synthesis for 1,3-oxazole-5-carboxylic acid is not extensively documented, a common and practical approach for the synthesis of oxazole carboxylic acids is the hydrolysis of the corresponding ester. The following is a plausible experimental protocol based on general methods for oxazole synthesis and hydrolysis.

Proposed Synthesis of 1,3-Oxazole-5-carboxylic Acid

The synthesis can be envisioned as a two-step process starting from an appropriate precursor to form the oxazole ring, followed by hydrolysis of an ester group to yield the final carboxylic acid. A common route to substituted oxazoles is the Robinson-Gabriel synthesis or related methods. A plausible modern approach could involve a [3+2] cycloaddition reaction to form the ethyl ester of 1,3-oxazole-5-carboxylic acid, followed by saponification.

References

- 1. Oxazole-5-carboxylic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Diverse Biological Activities of Oxazole-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the significant biological activities of oxazole-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity

Oxazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines through diverse mechanisms of action.[3][4] A primary mode of action for many anticancer oxazoles is the inhibition of tubulin polymerization, a critical process for cell division.[1][5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected oxazole-containing compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-Oxazole Derivative | Hep-2 | 60.2 | [6][7] |

| 4,5-Disubstituted[1][8]oxazole 14 | - | 0.39 (tubulin polymerization) | [1] |

| [1][8]Oxazole 15a | - | 1.05 (tubulin polymerization) | [1] |

| [1][8]Oxazole 15b | - | 0.85 (tubulin polymerization) | [1] |

| 2,5-Disubstituted[1][8]oxazole 20b | - | 0.66 (tubulin polymerization) | [1] |

| 2,5-Disubstituted[1][8]oxazole 20e | - | 0.56 (tubulin polymerization) | [1] |

| Pyrrolo[2',3':3,4]cyclohepta[1,2-d][1][5]oxazoles 30 | Multiple | 1.9 - 8.2 (tubulin polymerization) | [1] |

| 1,3-Oxazole Sulfonamide 16 | - | 0.22 (tubulin polymerization) | [5] |

| 1,3-Oxazole Sulfonamide 22 | - | <0.08 (tubulin polymerization) | [5] |

| 1,3-Oxazole Sulfonamide 30 | - | <0.08 (tubulin polymerization) | [5] |

| 1,3-Oxazole Sulfonamide 32 | - | <0.08 (tubulin polymerization) | [5] |

| Pyrazole-oxadiazole conjugate 11a | Various human cancer cell lines | 1.5 - 11.2 | [9] |

| Pyrazole-oxadiazole conjugate 11d | Various human cancer cell lines | 1.5 - 11.2 | [9] |

| Pyrazole-oxadiazole conjugate 11f | Various human cancer cell lines | 1.5 - 11.2 | [9] |

| Oxadiazole derivative 68 | NUGC, DLD1, HA22T, HEPG2, HONE1, MCF-7 | 0.725 - 3.274 | [10] |

| Oxadiazole derivative 69 | NUGC, DLD1, HA22T, HEPG2, HONE1, MCF-7 | 0.725 - 3.274 | [10] |

| Oxadiazole derivative 70 | NUGC, DLD1, HA22T, HEPG2, HONE1, MCF-7 | 0.725 - 3.274 | [10] |

| Oxadiazole derivative 71 | HCT-116, MCF-7, HeLa | 11 - 29 | [10] |

Experimental Protocols for Anticancer Activity Evaluation

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[11]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Oxazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the oxazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This fluorescence-based assay monitors the effect of compounds on tubulin polymerization in real-time.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

Glycerol (for enhancing polymerization)

-

Oxazole test compounds

-

Black, non-binding 96-well microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin polymerization buffer, fluorescent reporter, and test compound.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and begin kinetic readings at appropriate excitation and emission wavelengths for the fluorescent reporter.

-

Data Analysis: Plot the fluorescence intensity over time. The rate of polymerization (Vmax) and the total polymer mass (plateau fluorescence) can be determined. For inhibitors, the IC50 value is calculated by plotting the Vmax or plateau fluorescence against the compound concentration.[5]

Visualization of Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer drug screening.

Antimicrobial Activity

Oxazole-containing compounds have demonstrated significant activity against a broad range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[12] Their mechanism of action can vary, but some derivatives are known to interfere with essential cellular processes in microorganisms.[8]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID/Name | Microbial Strain | MIC (µg/mL) | Reference |

| Oxazole Derivative 1e | Escherichia coli ATCC 25922 | 28.1 | [8] |

| Oxazole Derivative 1e | Staphylococcus epidermidis 756 | 56.2 | [8] |

| Oxazole Derivative 1e | Candida albicans 128 | 14 | [8] |

| Oxazole Derivative 1d | Candida albicans 128 | 14 | [8] |

| Oxazole Derivative 3a | Candida albicans 128 | 14 | [8] |

| Oxazole Derivative 4a | Candida albicans 128 | 14 | [8] |

| Oxazole Derivative 6i | Candida albicans 128 | 14 | [8] |

| Oxazole Derivative 6j | Candida albicans 128 | 14 | [8] |

| 2-Acylamino-1,3,4-oxadiazole 22a | Staphylococcus aureus | 1.56 | [13] |

| 2-Acylamino-1,3,4-oxadiazole 22b | Bacillus subtilis | 0.78 | [13] |

| 2-Acylamino-1,3,4-oxadiazole 22c | Bacillus subtilis | 0.78 | [13] |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 21c | Mycobacterium tuberculosis | 4-8 | [13] |

| Norfloxacin derivative 4a-c | Staphylococcus aureus | 1-2 | [13] |

| Norfloxacin derivative 4a-c | Methicillin-resistant S. aureus (MRSA) | 0.25-1 | [13] |

Experimental Protocols for Antimicrobial Activity Evaluation

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strains

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Filter paper disks

-

Oxazole test compounds

-

Standard antibiotic disks (for control)

-

Forceps

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

-

Disk Application: Aseptically place filter paper disks impregnated with the oxazole test compounds and standard antibiotics onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.

This is a quantitative method to determine the MIC of an antimicrobial agent.

Materials:

-

Microbial strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Oxazole test compounds

-

Standard antimicrobial agents

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the oxazole compounds in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Several oxazole derivatives have demonstrated potent anti-inflammatory properties in preclinical models.[14] A common in vivo model to evaluate acute inflammation is the carrageenan-induced paw edema model in rodents.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the percentage of edema inhibition by selected oxazole-containing compounds in the carrageenan-induced paw edema model.

| Compound ID/Name | Dose | % Inhibition of Edema | Reference Standard (% Inhibition) | Reference |

| Flurbiprofen-based oxadiazole 10 | - | 83.33% | Flurbiprofen (90.01%) | [15] |

| Flurbiprofen-based oxadiazole 3 | - | 66.66% | Flurbiprofen (90.01%) | [15] |

| Flurbiprofen-based oxadiazole 5 | - | 55.55% | Flurbiprofen (90.01%) | [15] |

| Benzothiazole-oxadiazole 3a1 | 200 mg/kg | 76.19% | Diclofenac Sodium (82.14%) | [16] |

| Benzothiazole-oxadiazole 3a2 | 200 mg/kg | 81.91% | Diclofenac Sodium (82.14%) | [16] |

| Benzothiazole-oxadiazole 3a4 | 200 mg/kg | 80.23% | Diclofenac Sodium (82.14%) | [16] |

| Benzothiazole-oxadiazole 3a6 | 200 mg/kg | 80.23% | Diclofenac Sodium (82.14%) | [16] |

| Benzothiazole-oxadiazole 3a8 | 200 mg/kg | 81.54% | Diclofenac Sodium (82.14%) | [16] |

| Oxazole Derivative A1 | - | Max. activity | Indomethacin | [17][18] |

Experimental Protocol for Carrageenan-Induced Paw Edema

This protocol describes the induction and assessment of acute inflammation in a rat model.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Oxazole test compounds

-

Reference anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into control, standard, and test groups.

-

Compound Administration: Administer the oxazole test compounds or the reference drug to the respective groups, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Neuroprotective Activity

Recent studies have highlighted the potential of oxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[19] Some of these compounds have been shown to exert neuroprotective effects against β-amyloid (Aβ)-induced toxicity in neuronal cell models, such as PC12 cells.[19] The mechanism of action often involves the modulation of key signaling pathways like the Akt/GSK-3β/NF-κB pathway.[19]

Quantitative Neuroprotective Activity Data

The following table presents data on the neuroprotective effects of selected oxazole derivatives on Aβ-induced PC12 cells.

| Compound ID/Name | Concentration | Effect on Cell Viability | Reference |

| Benzo[d]oxazole derivative 5c | 1.25, 2.5, 5 µg/mL | Significantly increased viability of Aβ-induced PC12 cells | [19] |

| 1,3,4-Oxadiazole derivative 3a | 40 µM | No neurotoxicity; statistically significant neuroprotective effect | [20] |

| 1,3,4-Oxadiazole derivative 3d | 40 µM | No neurotoxicity; statistically significant neuroprotective effect | [20] |

Experimental Protocol for Neuroprotective Activity Assessment

This protocol is used to determine the effect of oxazole compounds on the protein expression levels and phosphorylation status of key proteins in the Akt/GSK-3β/NF-κB signaling pathway in Aβ-treated PC12 cells.

Materials:

-

PC12 cells

-

β-amyloid peptide (Aβ₂₅₋₃₅)

-

Oxazole test compounds

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture PC12 cells and treat them with the oxazole compound for a specified time, followed by exposure to Aβ peptide.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).

Visualization of the Akt/GSK-3β/NF-κB Signaling Pathway

Caption: Oxazole-mediated neuroprotection via the Akt/GSK-3β/NF-κB pathway.

Conclusion

Oxazole-containing compounds represent a versatile and highly promising class of molecules in drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegeneration, underscores the value of the oxazole scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of novel oxazole-based therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved treatments for a variety of human diseases.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. ijmpr.in [ijmpr.in]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. iajps.com [iajps.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. banglajol.info [banglajol.info]

- 17. jddtonline.info [jddtonline.info]

- 18. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Oxazole Derivatives with Therapeutic Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold, a five-membered heterocyclic ring containing oxygen and nitrogen, is a cornerstone in medicinal chemistry due to its versatile pharmacological activities. Oxazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the discovery and development of novel oxazole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of innovative therapeutics.

Synthesis of Novel Oxazole Derivatives

The synthesis of oxazole derivatives can be accomplished through various methodologies, with the Robinson-Gabriel synthesis being a prominent example. This method involves the cyclodehydration of 2-acylaminoketones. The following is a detailed protocol for the synthesis of a 2,4,5-trisubstituted oxazole derivative, a class of compounds that has shown significant therapeutic potential.

Experimental Protocol: Synthesis of a 2,4,5-Trisubstituted Oxazole Derivative

This protocol describes the synthesis of a generic 2,4,5-trisubstituted oxazole derivative from a 2-amino ketone precursor.

Materials:

-

2-Amino-1-phenylethan-1-one hydrochloride

-

Substituted benzoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Acylation of the Amino Ketone:

-

To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) at 0 °C.

-

Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino ketone.

-

-

Cyclodehydration to form the Oxazole Ring:

-

Add the crude 2-acylamino ketone to polyphosphoric acid (PPA) at 100 °C.

-

Stir the mixture at this temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2,4,5-trisubstituted oxazole derivative.

-

Therapeutic Potential of Novel Oxazole Derivatives

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of novel oxazole derivatives against a range of human cancer cell lines. These compounds often exhibit cytotoxicity in the nanomolar to low micromolar range.

Data Presentation: In Vitro Cytotoxicity of Novel Oxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazole-A | MCF-7 (Breast) | 5.2 | |

| HeLa (Cervical) | 8.1 | ||

| A549 (Lung) | 12.5 | ||

| Oxazole-B | MCF-7 (Breast) | 0.8 | |

| K562 (Leukemia) | 1.2 | ||

| HT-29 (Colon) | 2.5 | ||

| Oxazole-C | PC-3 (Prostate) | 3.7 | Fictional |

| U-87 MG (Glioblastoma) | 6.4 | Fictional |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of novel oxazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Novel oxazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel oxazole derivatives in culture medium.

-

After 24 hours of incubation, replace the medium in the wells with fresh medium containing various concentrations of the test compounds.

-

Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for another 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualization: Experimental Workflow for MTT Assay

CAS number and physical properties of Oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Oxazole-5-carboxylic acid, alongside a general experimental protocol for the synthesis of related oxazole compounds. This information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Properties of Oxazole-5-carboxylic Acid

Oxazole-5-carboxylic acid is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a carboxylic acid group at the 5-position.[1] This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its derivatives have shown potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[3]

Quantitative Data Summary

The physical and chemical properties of Oxazole-5-carboxylic acid are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 118994-90-4 | [1][2][4] |

| Molecular Formula | C₄H₃NO₃ | [1][2][4][5] |

| Molecular Weight | 113.07 g/mol | [2][4] |

| Appearance | White to off-white, pale cream, or yellow solid powder. | [1][2][5] |

| Melting Point | 195-197 °C or 226-230 °C | [3][6] |

| Boiling Point | 289.3 ± 13.0 °C (Predicted) | [3][6] |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 2.39 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1][6] |

| Storage | Store at 0 - 8 °C in a dark, dry, and sealed environment. | [2][6] |

Experimental Protocols: Synthesis of Oxazoles

General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids [7]

This protocol involves a [3+2] cycloaddition reaction.

Materials:

-

Carboxylic acid (1.0 equiv)

-

4-Toluenesulfonylmethyl isocyanide (TosMIC) or other isocyanide (1.2 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (1.5 equiv, as base)

-

Triflylpyridinium reagent (DMAP-Tf) (1.3 equiv)

-

Dichloromethane (DCM) (0.1 M)

-

Water

-

Sodium Sulfate (Na₂SO₄)

-

Nitrogen atmosphere

Methodology:

-

To a screw-capped vial equipped with a Teflon stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and DCM (2.0 mL) under a dry nitrogen atmosphere.

-

Add the DMAP-Tf (0.27 mmol, 1.3 equiv) to the mixture and stir for 5 minutes at room temperature.

-

Once all solids have dissolved, add the isocyanide (0.25 mmol, 1.2 equiv) to the reaction mixture.

-

Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water (30 mL) and extract with DCM (3 x 20 mL).

-

Dry the combined organic layers over Na₂SO₄ and filter.

-

The solvent is then removed, and the crude product can be purified, typically by chromatography.

This method has been shown to have a broad substrate scope with good functional group tolerance.[7]

Another sustainable approach involves a one-pot synthesis using a heterogeneous copper ferrite (CuFe₂O₄) nanocatalyst in water.[8]

General One-Pot Synthesis of Oxazoles [8]

Materials:

-

Carboxylic acid (1.5 mmol)

-

Benzoin (1 mmol)

-

Ammonium acetate (4 mmol)

-

CuFe₂O₄ catalyst (20 mg)

-

Water (5 mL)

Methodology:

-

Combine benzoin, ammonium acetate, the carboxylic acid, and the CuFe₂O₄ catalyst in water.

-

The reaction is carried out, and its progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be separated by adding more water to the reaction mixture and filtering.

-

The catalyst is recyclable and can be separated from the reaction mixture using a magnet.[8]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of oxazoles from carboxylic acids, based on the first experimental protocol described.

Caption: General workflow for the synthesis of oxazoles from carboxylic acids.

References

- 1. CAS 118994-90-4: Oxazole-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Oxazole-5-carboxylic acid [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. Oxazole-5-carboxylic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. OXAZOLE-5-CARBOXYLIC ACID CAS#: 118994-90-4 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jsynthchem.com [jsynthchem.com]

A Technical Guide to the Synthesis of 4,5-Disubstituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. Among the various substitution patterns, 4,5-disubstituted oxazoles offer a particularly versatile platform for molecular design and the modulation of physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the core synthetic strategies for accessing 4,5-disubstituted oxazoles, with a focus on both classical and contemporary methodologies. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.

Core Synthetic Strategies

The synthesis of 4,5-disubstituted oxazoles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction scale. This guide will focus on the following prominent synthetic routes:

-

Robinson-Gabriel Synthesis and Related Cyclodehydrations

-

Van Leusen Reaction and its Modifications

-

Fischer Oxazole Synthesis

-

Modern Metal-Catalyzed Methods

A logical workflow for selecting a synthetic strategy is presented below.

Caption: Decision tree for selecting a synthetic route to 4,5-disubstituted oxazoles.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and widely used method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2][3] The reaction is typically promoted by strong acids, which facilitate the intramolecular cyclization followed by dehydration to yield the aromatic oxazole ring.

Reaction Scheme:

R¹-C(=O)-CH(NH-C(=O)R²)-R³ → 4,5-disubstituted oxazole

Quantitative Data for Robinson-Gabriel Synthesis

| Dehydrating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Conc. H₂SO₄ | Acetic Anhydride | 90-100 °C | Varies | Moderate to Good | [4] |

| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents | Room Temp to Reflux | Varies | Good | [4] |

| PPh₃ / I₂ | CH₂Cl₂, CH₃CN | Room Temperature | 2-6 hours | Good | [4] |

Experimental Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

-

Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Van Leusen Reaction

The Van Leusen reaction provides a powerful and versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] For the synthesis of 4,5-disubstituted oxazoles, a modification utilizing α-substituted TosMIC derivatives is employed.[7] This method is particularly valuable for creating diverse oxazole libraries.[7]

Reaction Scheme:

R¹-CHO + Tos-CH(R²)-NC → 4,5-disubstituted oxazole

Quantitative Data for Modified Van Leusen Reaction

| R¹ (from Aldehyde) | R² (from α-Substituted TosMIC) | Product | Yield (%) | Reference |

| Phenyl | Benzyl | 4-Benzyl-5-phenyloxazole | 85 | [7] |

| Phenyl | Methyl | 4-Methyl-5-phenyloxazole | 78 | [7] |

| Phenyl | Isopropyl | 4-Isopropyl-5-phenyloxazole | 65 | [7] |

| 4-Chlorophenyl | Benzyl | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 | [7] |

Experimental Protocol: Van Leusen Synthesis of 4,5-Disubstituted Oxazoles

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the α-substituted tosylmethyl isocyanide (1.0 equiv) and the aldehyde (1.0 equiv) in methanol.

-

Reaction: Add potassium carbonate (2.0 equiv) to the stirred solution. Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure.

-

Extraction: Add water and an organic solvent (e.g., ethyl acetate) to the residue. Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by flash chromatography on silica gel.[7]

A general experimental workflow for the Van Leusen synthesis is depicted below.

Caption: General experimental workflow for the Van Leusen synthesis.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a classic method that produces oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[1][8][9] This method, discovered by Emil Fischer in 1896, was one of the first routes to 2,5-disubstituted oxazoles, and with appropriate starting materials can be adapted for 4,5-disubstituted analogs.[1]

Reaction Scheme:

R¹-CH(OH)-CN + R²-CHO --(HCl)--> 2,5-disubstituted oxazole (can be adapted for 4,5-disubstitution)

Experimental Protocol: Fischer Oxazole Synthesis

-

Preparation: Dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in dry ether.

-

Reaction: Pass dry, gaseous hydrogen chloride through the solution. The product typically precipitates as the hydrochloride salt.

-

Workup: The hydrochloride salt can be converted to the free base by the addition of water or by boiling with alcohol.[1]

Modern Metal-Catalyzed Methods

In recent years, a variety of metal-catalyzed methods have emerged for the synthesis of 4,5-disubstituted oxazoles, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Copper-Catalyzed Synthesis

Copper catalysts have been effectively used in the synthesis of polysubstituted oxazoles through tandem oxidative cyclization reactions.[10]

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have been developed for the direct arylation of oxazoles, providing access to highly functionalized 4,5-disubstituted derivatives.[11][12]

Rhodium-Catalyzed Synthesis

Rhodium catalysts have been employed in the annulation of triazoles and aldehydes to efficiently produce 2,5-diaryloxazoles, a reaction that can be adapted for other substitution patterns.[13]

Gold-Catalyzed Synthesis

Gold catalysts have shown utility in the synthesis of substituted oxazoles from the reaction of alkynes with various partners. For instance, a gold-catalyzed [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been reported.[14] Another approach involves the gold-catalyzed intermolecular oxidation of alkynes in the presence of nitriles to yield 2,5-disubstituted oxazoles.[15]

Below is a diagram illustrating the general concept of metal-catalyzed oxazole synthesis.

Caption: General scheme for metal-catalyzed synthesis of 4,5-disubstituted oxazoles.

Conclusion

The synthesis of 4,5-disubstituted oxazoles is a rich and evolving field of organic chemistry. While classical methods like the Robinson-Gabriel, Van Leusen, and Fischer syntheses remain valuable tools, modern metal-catalyzed reactions have significantly expanded the synthetic chemists' toolbox, enabling the construction of complex and diverse oxazole-containing molecules with high efficiency and selectivity. The choice of synthetic route should be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the rational design and execution of synthetic strategies towards this important class of heterocyclic compounds.

References

- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,3-Oxazole synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fischer Oxazole Synthesis [drugfuture.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03966G [pubs.rsc.org]

- 14. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]

The Agricultural Future is Bright: An In-depth Technical Guide to Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in the development of novel agrochemicals. Its versatile structure allows for a wide range of chemical modifications, leading to the discovery of potent fungicides, herbicides, insecticides, and plant growth regulators. This technical guide provides a comprehensive overview of the agricultural applications of oxazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of underlying mechanisms to facilitate further research and development in this promising field.

Fungicidal Applications of Oxazole Derivatives

Oxazole derivatives have demonstrated significant efficacy against a variety of plant pathogenic fungi. Their mode of action often involves the inhibition of crucial fungal enzymes, disrupting metabolic pathways essential for survival.

Quantitative Efficacy Data

The following table summarizes the in vitro antifungal activity of representative oxazole derivatives against common plant pathogens.

| Compound Class | Representative Compound(s) | Target Pathogen | Efficacy Measurement | Value |

| Pyridyl-Oxazole Carboxamides | Compound 6b | Botrytis cinerea | Inhibition Rate (%) @ 100 mg/L | 100%[1] |

| Pyridyl-Oxazole Carboxamides | Compound 6c | Rhizoctonia solani | Inhibition Rate (%) @ 50 mg/L | 79.12%[1] |

| Oxazole Derivatives | Various research compounds | Candida albicans | MIC Range (µg/mL) | 0.24 - >250[2] |

| 1,2,4-Oxadiazole Derivatives | Compound F15 | Sclerotinia sclerotiorum | EC50 (µg/mL) | 2.9[3][4] |

| 1,2,4-Oxadiazole Derivatives | Compound F3 | Sclerotinia sclerotiorum | EC50 (µg/mL) | 5.4[3] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

A key mechanism of action for several fungicidal oxazole derivatives is the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By blocking SDH, these compounds disrupt fungal respiration and energy production, leading to cell death.[4][5][6]

Experimental Protocol: In Vitro Fungicide Efficacy Assay (Mycelial Growth Inhibition)

This protocol details a common method for assessing the in vitro efficacy of fungicidal compounds.

1. Materials:

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes (90 mm)

-

Fungal culture of the target pathogen

-

Test compound (oxazole derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile cork borer (5 mm diameter)

-

Incubator

2. Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Amend the molten PDA with the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL). A control plate with solvent only should also be prepared.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture.

-

Place the fungal disc, mycelial side down, in the center of each PDA plate.

-

Seal the plates and incubate at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

The EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits fungal growth by 50%, can be determined by probit analysis of the inhibition data.[7][8]

Herbicidal Applications of Oxazole Derivatives

Oxazole-containing compounds, such as pyroxasulfone, have emerged as potent pre-emergence herbicides, effectively controlling a range of grass and broadleaf weeds.

Quantitative Efficacy Data

The following table presents the herbicidal efficacy of pyroxasulfone against various weed species.

| Herbicide | Application Rate (g a.i./ha) | Target Weed | Control (%) | Days After Treatment |

| Pyroxasulfone | 100 | Amaranthus viridis | 100 | 28[1] |

| Pyroxasulfone | 150 | Echinochloa crus-galli | ≥80 | 28[1] |

| Pyroxasulfone | 200 | Echinochloa crus-galli | 98 | 63[8][9] |

| Pyroxasulfone | 250 | Conyza spp. | 100 | 28[1] |

| Pyroxasulfone + Metribuzin | 127.5 + 280 | Phalaris minor | High | 40[7] |

Mechanism of Action: Inhibition of Light-Dependent Protochlorophyllide Oxidoreductase (LPOR)

Some oxadiazole-based herbicides act by inhibiting the light-dependent protochlorophyllide oxidoreductase (LPOR) enzyme. LPOR is a key enzyme in the chlorophyll biosynthesis pathway. Its inhibition leads to the accumulation of protochlorophyllide, a phototoxic intermediate, and a deficiency in chlorophyll, ultimately causing bleaching and plant death.[10][11]

Experimental Protocol: Synthesis of Pyroxasulfone

This protocol outlines a synthetic route to the herbicide pyroxasulfone.

1. Synthesis of Intermediate A:

-

In a reaction vessel, combine 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, a cyclic secondary amine (e.g., piperidine), and hydrochloric acid in ethanol.

-

Heat the mixture and stir for several hours.

-

Add 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole and continue the reaction.

-

Monitor the reaction by HPLC.

-

Upon completion, evaporate the ethanol, add water to precipitate the solid, and filter to obtain Intermediate A.

2. Synthesis of Intermediate B:

-

Alkylate Intermediate A with monochlorodifluoromethane to obtain Intermediate B.

3. Oxidation to Pyroxasulfone:

-

Oxidize Intermediate B using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) in acetic acid.

-

Control the reaction temperature, starting at room temperature and then increasing to 40-80°C.

-

Monitor the reaction by HPLC.

-

After completion, cool the reaction mixture and add water to precipitate the pyroxasulfone product.

-

Filter, wash, and dry the final product.

Insecticidal Applications of Oxazole Derivatives

Oxazole-containing insecticides, such as oxazosulfyl, offer a novel mode of action, making them valuable tools for managing insect resistance.

Quantitative Efficacy Data

The following table provides a summary of the insecticidal activity of oxazosulfyl.

| Insecticide | Target Pest | Measurement | Value |

| Oxazosulfyl | German Cockroach (expressed in Xenopus oocytes) | IC₅₀ (µM) for slow-inactivated VGSCs | 12.28 |

Mechanism of Action: Dual Inhibition of VAChT and VGSCs

Oxazosulfyl exhibits a dual mode of action, primarily inhibiting the vesicular acetylcholine transporter (VAChT) and secondarily acting as a state-dependent blocker of voltage-gated sodium channels (VGSCs).

-

VAChT Inhibition: By blocking VAChT, oxazosulfyl prevents the loading of acetylcholine into synaptic vesicles, leading to a disruption of cholinergic neurotransmission.[12]

-

VGSC Blockade: Oxazosulfyl also binds to and stabilizes the slow-inactivated state of VGSCs, inhibiting the sodium current and depressing nerve activity.[7][13]

This dual action results in rapid paralysis and death of the target insect.

Plant Growth Regulation

Certain oxazole derivatives have demonstrated cytokinin-like activity, promoting plant growth and development.

Quantitative Efficacy Data

The table below highlights the plant growth-promoting effects of an oxazole derivative on oilseed rape seedlings.[14]

| Treatment (10⁻⁹ M) | Parameter | % Increase vs. Control (Water) |

| Oxazole/Oxazolopyrimidine Derivatives | Shoot Length | 11 - 30% |

| Oxazole/Oxazolopyrimidine Derivatives | Total Number of Roots | 8 - 68% |

| Oxazole/Oxazolopyrimidine Derivatives | Total Length of Roots | 5 - 43% |

| Oxazole/Oxazolopyrimidine Derivatives | Chlorophyll a Content | 14 - 20% |

| Oxazole/Oxazolopyrimidine Derivatives | Chlorophyll b Content | 15 - 21% |

| Oxazole/Oxazolopyrimidine Derivatives | Carotenoid Content | 14 - 26% |

Mechanism of Action: Cytokinin-like Activity

The observed growth-promoting effects of certain oxazole derivatives are attributed to their cytokinin-like activity. Cytokinins are a class of plant hormones that play a crucial role in cell division, shoot initiation, and leaf senescence.[15][16] These oxazole compounds likely interact with the cytokinin signaling pathway, mimicking the effects of natural cytokinins.[13][15][17][18]

Experimental Protocol: Cytokinin-like Activity Bioassay (Pumpkin Cotyledon Assay)

This bioassay is used to assess the cytokinin-like activity of chemical compounds.[16]

1. Materials:

-

Pumpkin seeds (Cucurbita moschata)

-

Sterile petri dishes or cuvettes

-

Filter paper

-

Test compound solution (e.g., 10⁻⁹ M)

-

Kinetin solution (positive control, 10⁻⁹ M)

-

Distilled water (negative control)

-

Incubator or growth chamber

2. Procedure:

-

Sterilize pumpkin seeds and germinate them in the dark for approximately 96 hours.

-

Isolate the cotyledons from the 4-day-old seedlings.

-

Weigh the initial fresh weight of the cotyledons.

-

Place the cotyledons in petri dishes containing filter paper moistened with the test solution, kinetin solution, or distilled water.

-

Incubate the petri dishes under controlled conditions (e.g., 16 days at a specific temperature and light cycle).

-

After the incubation period, harvest the cotyledons, blot them dry, and record their final fresh weight.

-

Calculate the increase in biomass for each treatment.

-

Compare the biomass increase in the test compound treatment to the negative and positive controls to determine the cytokinin-like activity.

Experimental Workflow and Structure-Activity Relationship (SAR)

The discovery and optimization of novel oxazole-based agrochemicals follow a systematic workflow, often incorporating structure-activity relationship (SAR) studies to guide the design of more potent and selective compounds.

General Experimental Workflow for Agrochemical Discovery

Logical Relationship in a Structure-Activity Relationship (SAR) Study

SAR studies are crucial for understanding how chemical structure influences biological activity. By systematically modifying a lead compound and evaluating the activity of the resulting analogs, researchers can identify key structural features (pharmacophores) responsible for the desired effect.

Conclusion

Oxazole derivatives represent a highly versatile and promising class of compounds for the development of new and effective agricultural solutions. Their diverse biological activities, coupled with the potential for chemical modification to optimize efficacy and safety, make them a key focus area for researchers in the agrochemical industry. The data, protocols, and mechanistic insights provided in this guide aim to serve as a valuable resource for the continued exploration and development of oxazole-based fungicides, herbicides, insecticides, and plant growth regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. worthe-it.co.za [worthe-it.co.za]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. scispace.com [scispace.com]

- 9. chemijournal.com [chemijournal.com]

- 10. chinese.omicsonline.org [chinese.omicsonline.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. journals.biologists.com [journals.biologists.com]

- 16. omicsonline.org [omicsonline.org]

- 17. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

General overview of oxazole chemistry for beginners

An In-depth Technical Guide to Oxazole Chemistry for Researchers and Drug Development Professionals

Core Concepts of the Oxazole Ring

Oxazole is a five-membered heterocyclic aromatic compound containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively.[1][2] This nucleus is a fundamental building block in medicinal chemistry due to its ability to engage with various enzymes and receptors through diverse non-covalent bonds.[1][3] The oxazole ring is considered aromatic, though less so than thiazole, and is a weakly basic, thermally stable liquid.[1][2]

The structure consists of three carbon atoms, one nitrogen, and one oxygen atom, all of which are sp² hybridized and planar.[1][3] The pKa of the conjugate acid (oxazolium ion) is approximately 0.8, making oxazoles significantly less basic than imidazoles.[4] The acidity of the ring protons follows the order C2 > C5 > C4.[1]

Caption: Structure and numbering convention of the oxazole heterocycle.

| Property | Value / Description | Reference |

| Formula | C₃H₃NO | [1] |

| Hybridization | All ring atoms are sp² hybridized. | [1][3] |

| Basicity (pKa) | 0.8 (for the conjugate acid) | [4] |

| Proton Acidity Order | C2-H > C5-H > C4-H | [1] |

| Reactivity Order (Electrophilic) | C4 > C5 > C2 | [5] |

| Reactivity Order (Nucleophilic) | C2 > C4 > C5 | [1] |

Synthesis of the Oxazole Ring: Key Methodologies

Several named reactions are fundamental to the construction of the oxazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

This method involves the cyclization and subsequent dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[2][5] Dehydrating agents such as sulfuric acid or phosphorus pentoxide are commonly employed.[5][6]

Caption: Generalized workflow for the Robinson-Gabriel synthesis of oxazoles.

Generalized Experimental Protocol:

-

The α-acylamino ketone is dissolved in an appropriate inert solvent.

-

A dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentachloride, or phosphoryl chloride) is added cautiously to the mixture.[5]

-

The reaction mixture is heated, often to reflux, to facilitate both the cyclization and dehydration steps.

-

Reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction is quenched, typically by pouring it into ice-water, and the crude product is neutralized.

-

The oxazole product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification is achieved via recrystallization or column chromatography.

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this synthesis produces an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[7] The reaction typically proceeds by dissolving the reactants in a solvent like dry ether and bubbling dry HCl gas through the solution.[7]

Caption: Generalized workflow for the Fischer synthesis of oxazoles.

Generalized Experimental Protocol:

-

Equimolar amounts of the cyanohydrin and aldehyde are dissolved in a rigorously dried, inert solvent such as diethyl ether.[2][7]

-

The solution is cooled in an ice bath.

-

Dry hydrogen chloride gas is passed through the solution for a specified period to catalyze the reaction.[7]

-

The reaction is allowed to proceed, often with stirring at low temperature or room temperature.

-

Upon completion, the solvent is removed, and the residue is treated with water to precipitate the crude product.

-

The solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Synthesis from α-Haloketones

A versatile method involves the reaction of α-haloketones with primary amides to yield substituted oxazoles.[2][5] This is a direct and efficient route for accessing a variety of oxazole structures.

Generalized Experimental Protocol:

-

The α-haloketone and the primary amide are combined, often in a high-boiling point solvent.

-

The mixture is heated to a high temperature (e.g., >100 °C) to drive the condensation and cyclization.

-

The reaction progress is monitored until the starting materials are consumed.

-

After cooling, the reaction mixture is diluted with water.

-

The product is either collected by filtration if it precipitates or extracted using an appropriate organic solvent.

-

The crude product is then purified by standard methods like recrystallization or chromatography.

Chemical Reactivity of Oxazoles

The reactivity of the oxazole ring is dictated by the interplay of the electronegative oxygen and the pyridine-like nitrogen atom. This results in distinct sites for electrophilic, nucleophilic, and cycloaddition reactions.

Caption: Key reaction sites on the oxazole nucleus.

-

Electrophilic Substitution : These reactions are generally difficult unless an electron-releasing group is present on the ring.[5] When they do occur, substitution preferentially takes place at the C5 position, followed by C4.[1][4]

-

Nucleophilic Substitution : Nucleophilic attack is rare on an unsubstituted oxazole ring and often leads to ring cleavage.[5] However, if a good leaving group (like a halogen) is present at the electron-deficient C2 position, nucleophilic substitution can readily occur.[1][2][4]

-

Cycloaddition (Diels-Alder Reaction) : The oxazole ring can act as a diene, particularly when electron-donating substituents are present at the C2 and C5 positions.[5] Its reaction with various dienophiles, such as alkenes and alkynes, is a well-established route to synthesizing pyridine and furan derivatives.[4][5]

-

Deprotonation and Metallation : The C2 proton is the most acidic, and deprotonation at this position can be achieved with strong bases.[4] The resulting 2-lithio-oxazoles are often unstable and can exist in equilibrium with ring-opened isocyanide intermediates.[4][5]

-

Reduction and Oxidation : Strong reducing agents can cause cleavage of the oxazole ring.[1][5] Similarly, oxidizing agents like potassium permanganate or ozone can also lead to ring opening.[2][5]

-

Cornforth Rearrangement : This is a thermal rearrangement reaction specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions.[4]

Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][3] Its structural and electronic properties allow it to serve as a versatile pharmacophore or a bioisosteric replacement for other groups like thiazoles or imidazoles.[8] Oxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral effects.[5][9][10]

| Drug Name | Therapeutic Class | Key Structural Feature | Reference |

| Oxaprozin | Non-steroidal anti-inflammatory (NSAID) | 4,5-Diphenyloxazole | [11] |

| Ditazole | Platelet aggregation inhibitor | 4,5-Diphenyloxazole | [2][6][11] |

| Sulfamoxol | Antibacterial agent | 2-Amino-oxazole derivative | [2] |

| Mubritinib | Tyrosine kinase inhibitor (anticancer) | Substituted oxazole core | [11] |

| Aleglitazar | Antidiabetic agent | Oxazole-containing dual PPAR agonist | [11] |

| Trimethadione | Anti-epileptic medication | Oxazolidinedione core | [6] |

References

- 1. tandfonline.com [tandfonline.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oxazole-5-Carboxylic Acid in Novel Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of novel therapeutic agents.[1] Its unique structural features and reactivity make it an ideal scaffold for developing drug candidates with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in many natural products and synthetic drugs, valued for its metabolic stability and ability to engage in various biological interactions.[3] This document provides detailed application notes and experimental protocols for the utilization of oxazole-5-carboxylic acid in the development of new pharmaceuticals.

I. Application Notes: Anticancer Drug Development

Derivatives of oxazole-5-carboxylic acid have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of crucial enzymes and signaling pathways.[4][5]

A. Mechanism of Action: Targeting Key Cellular Pathways

Oxazole derivatives have been shown to exert their anticancer effects through the inhibition of several key targets involved in cancer cell proliferation, survival, and metastasis.[5] These targets include:

-

Tubulin Polymerization: Some oxazole-containing compounds interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these agents can arrest the cell cycle and induce apoptosis (programmed cell death).[4][5]

-

Protein Kinases: Many oxazole derivatives act as inhibitors of various protein kinases, enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival.[4][5]

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that promotes tumor growth and progression. Certain oxazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.[4][5]

-

DNA Topoisomerases: These enzymes are critical for managing the topological state of DNA during replication and transcription. Inhibition of topoisomerases by oxazole derivatives can lead to DNA damage and subsequent cell death.[5]

B. Quantitative Data: In Vitro Anticancer Activity